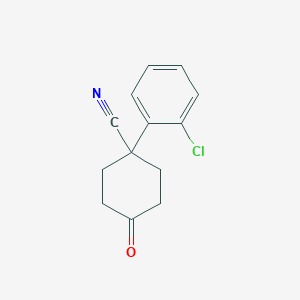

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMOIQNSDSBDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503807 | |

| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65618-88-4 | |

| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

An In-depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to norketamine, the primary metabolite of the anesthetic and antidepressant ketamine.[1][2][3][4][5] The structural motif of a substituted cyclohexanone ring is prevalent in medicinal chemistry, and the presence of the 2-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development.

This document will detail the most common synthetic approach, the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final product. The presented methodology is designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Proposed Synthetic Pathway: Michael Addition

The most direct and widely recognized method for the is the Michael addition of 2-chlorophenylacetonitrile to cyclohexenone.[7][8][9] This reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (in this case, the carbanion of 2-chlorophenylacetonitrile) to an α,β-unsaturated carbonyl compound (cyclohexenone).

Rationale for Pathway Selection

The choice of the Michael addition is predicated on several factors:

-

Atom Economy: This pathway is highly efficient in terms of incorporating the atoms of the starting materials into the final product, minimizing waste.

-

Convergent Synthesis: It brings together two readily available starting materials in a single key step, simplifying the overall synthetic sequence.

-

Established Precedent: The Michael addition of various nucleophiles to cyclohexenone is a well-documented and reliable transformation in organic synthesis.[7][8]

The reaction proceeds via the deprotonation of the α-carbon of 2-chlorophenylacetonitrile by a suitable base to form a resonance-stabilized carbanion. This carbanion then acts as the Michael donor, attacking the β-carbon of the cyclohexenone (the Michael acceptor). The resulting enolate is then protonated during workup to yield the desired product.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the .

Detailed Experimental Protocol

This protocol is based on established procedures for Michael additions involving similar substrates.[10] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents

-

2-Chlorophenylacetonitrile

-

Cyclohexenone

-

Sodium ethoxide (or another suitable base such as potassium tert-butoxide)

-

Absolute ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for chromatography)

Equipment

-

Three-necked round-bottom flask

-

Stirrer

-

Condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere.

-

Base Preparation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere, or a commercially available solution is used.

-

Addition of Reactants: The sodium ethoxide solution is cooled in an ice bath. A solution of 2-chlorophenylacetonitrile in absolute ethanol is added dropwise to the stirred, cooled base solution over 30 minutes.

-

Formation of the Nucleophile: The mixture is stirred at room temperature for one hour to ensure complete formation of the carbanion.

-

Michael Addition: A solution of cyclohexenone in absolute ethanol is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The aqueous residue is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium ethoxide is a strong base and is corrosive. Handle with care.

-

2-Chlorophenylacetonitrile is toxic and an irritant. Avoid inhalation and contact with skin.

-

Diethyl ether is highly flammable.

Data Presentation

Table 1: Key Reaction Parameters and Expected Results

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.69 g/mol [11] |

| CAS Number | 65618-88-4[11] |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 70-85% |

| Purity (post-purification) | >98% |

| Storage Conditions | Sealed in dry, 2-8°C[11] |

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the range of δ 7.2-7.5 ppm, and aliphatic protons of the cyclohexanone ring as a series of multiplets between δ 2.0-3.0 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a carbonyl carbon around δ 208 ppm, a nitrile carbon around δ 120 ppm, aromatic carbons between δ 127-135 ppm, and aliphatic carbons of the cyclohexanone ring between δ 30-50 ppm.

-

FTIR (KBr): Characteristic absorption bands would be expected for the carbonyl group (C=O) around 1715 cm⁻¹ and the nitrile group (C≡N) around 2240 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Conclusion

The via the Michael addition of 2-chlorophenylacetonitrile to cyclohexenone represents a reliable and efficient method for obtaining this key pharmaceutical intermediate. The provided protocol, grounded in established chemical principles, offers a clear pathway for its successful synthesis and purification. Adherence to the detailed experimental procedure and safety precautions is paramount. The characterization data, while predictive, provides a solid framework for the validation of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for drug discovery and development.

References

- Benchchem. (n.d.). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.

- Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.

- PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

- MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.

- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.

- Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.

- ACS Publications. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. Organic Process Research & Development.

- NIH. (2022). Regioselective α-Cyanation of Unprotected Alicyclic Amines.

- YouTube. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism).

- NIH. (2022). High Yielding Continuous-Flow Synthesis of Norketamine.

- BLDpharm. (n.d.). This compound.

- PubMed. (2015). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water.

- ChemistryViews. (2022). Regioselective Cyanation of Cyclic Amines.

- ResearchGate. (2019). High Yielding Continuous-Flow Synthesis of Norketamine.

- PubMed. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis.

- Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.

- Semantic Scholar. (n.d.). Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine.

- Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

- Wikipedia. (n.d.). Cyanation.

- VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.

- ResearchGate. (2025). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.

- Taylor & Francis. (2023). Cyanation – Knowledge and References.

- MDPI. (n.d.). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides.

- Wikipedia. (n.d.). Norketamine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Norketamine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 65618-88-4|this compound|BLD Pharm [bldpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Formation of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile: An In-Depth Mechanistic and Synthetic Guide

Abstract

This technical guide provides a comprehensive examination of the synthesis and reaction mechanism leading to the formation of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a significant heterocyclic scaffold in medicinal chemistry and drug development. Departing from a generalized understanding, this document elucidates a robust and scalable synthetic pathway grounded in a multi-step sequence involving a tandem Michael addition and a subsequent Dieckmann cyclization, followed by hydrolysis and decarboxylation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the underlying chemical principles.

Introduction: The Significance of the 4-Aryl-4-cyanocyclohexanone Moiety

The 1-aryl-4-oxocyclohexanecarbonitrile framework is a privileged scaffold in modern pharmacology. The strategic placement of an aryl group and a nitrile on the same quaternary carbon atom, combined with the reactive potential of the cyclohexanone ring, provides a versatile platform for the development of novel therapeutic agents. The specific inclusion of a 2-chlorophenyl substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, influencing factors such as metabolic stability, receptor binding affinity, and membrane permeability. Understanding the precise mechanism of its formation is therefore critical for optimizing its synthesis and enabling the exploration of its chemical space for drug discovery programs.

Elucidating the Core Mechanism: A Multi-Step Synthetic Approach

While several theoretical pathways might be envisioned for the construction of the this compound core, a particularly well-documented and industrially scalable approach proceeds through a three-stage process. This pathway begins with the reaction of 2-chlorophenylacetonitrile and an acrylate ester, culminating in the target molecule.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Stage 1: Tandem Michael Addition

The synthesis is initiated by a base-catalyzed tandem Michael addition. In this step, 2-chlorophenylacetonitrile is reacted with two equivalents of an acrylate ester, such as methyl acrylate.

Mechanism:

-

Enolate Formation: A strong base, typically a hindered base like Triton B (a 40% methanolic solution of tetramethylammonium hydroxide), deprotonates the α-carbon of 2-chlorophenylacetonitrile. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of both the adjacent nitrile group and the phenyl ring. This results in the formation of a resonance-stabilized carbanion.

-

First Michael Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the first molecule of methyl acrylate in a conjugate addition.

-

Proton Transfer and Second Enolate Formation: The resulting enolate is protonated, and the α-carbon is subsequently deprotonated again by the base to regenerate the nucleophilic carbanion.

-

Second Michael Addition: This carbanion then attacks a second molecule of methyl acrylate in another conjugate addition reaction.

-

Final Protonation: The reaction is quenched, leading to the formation of the diester intermediate, dimethyl 4-cyano-4-(2-chlorophenyl)pimelate.

Caption: Logical flow of the Tandem Michael Addition stage.

Stage 2: Intramolecular Dieckmann Condensation

The second stage involves an intramolecular cyclization of the newly formed pimelate diester via a Dieckmann condensation. This reaction is facilitated by a strong base, such as sodium hydride or potassium tert-butoxide.[1]

Mechanism:

-

Enolate Formation: The base abstracts an α-proton from one of the ester groups to form an enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution reaction. This forms a cyclic β-keto ester intermediate.

-

Expulsion of the Leaving Group: The tetrahedral intermediate collapses, expelling an alkoxide (e.g., methoxide) as a leaving group.

-

Deprotonation and Neutralization: The resulting β-keto ester is deprotonated by the alkoxide, and a final acidic workup neutralizes the enolate to yield methyl 5-cyano-2-oxo-5-(2-chlorophenyl)cyclohexanecarboxylate.

Stage 3: Hydrolysis and Decarboxylation

The final stage is the hydrolysis of the β-keto ester followed by decarboxylation to yield the target this compound. This is typically achieved by heating the intermediate in the presence of a strong mineral acid, such as sulfuric acid, in a solvent like aqueous acetic acid.[1]

Mechanism:

-

Acid-Catalyzed Ester Hydrolysis: The ester group is hydrolyzed to a carboxylic acid under acidic conditions.

-

Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating. The keto group facilitates the formation of a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol.

-

Tautomerization: The enol intermediate quickly tautomerizes to the more stable keto form, yielding the final product, this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 4-aryl-4-cyanocyclohexanones, adapted for the synthesis of the target molecule.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chlorophenylacetonitrile | Reagent | Sigma-Aldrich |

| Methyl Acrylate | Reagent | Sigma-Aldrich |

| Triton B (40% in Methanol) | Reagent | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in oil) | Reagent | Sigma-Aldrich |

| Toluene | Anhydrous | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

| Acetic Acid | Glacial | Fisher Scientific |

| Sulfuric Acid | Concentrated | Fisher Scientific |

| Benzene | Reagent | Sigma-Aldrich |

| Sodium Bicarbonate | Reagent | Fisher Scientific |

Step-by-Step Synthesis

Step 1: Synthesis of Dimethyl 4-cyano-4-(2-chlorophenyl)pimelate

-

To a solution of 2-chlorophenylacetonitrile in tert-butyl alcohol, add a catalytic amount of Triton B.

-

Heat the mixture to reflux.

-

Slowly add two equivalents of methyl acrylate to the reaction mixture.

-

Continue refluxing for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pimelate diester.

Step 2: Synthesis of Methyl 5-cyano-2-oxo-5-(2-chlorophenyl)cyclohexanecarboxylate

-

Suspend sodium hydride in anhydrous toluene under an inert atmosphere.

-

Heat the suspension and add a solution of the crude pimelate diester from Step 1 in toluene dropwise.

-

Reflux the reaction mixture for several hours until the evolution of hydrogen gas ceases.

-

Cool the mixture and carefully quench with a proton source (e.g., acetic acid).

-

Wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude β-keto ester.

Step 3: Synthesis of this compound

-

Prepare a mixture of glacial acetic acid and 10% aqueous sulfuric acid.[2]

-

Add the crude β-keto ester from Step 2 to the acidic solution.

-

Heat the reaction mixture on a steam bath with stirring for approximately 24 hours.[2]

-

Cool the reaction mixture and dilute with water.

-

Extract the product with benzene.[2]

-

Wash the organic layer successively with water, aqueous sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by evaporation under reduced pressure.

-

Purify the resulting solid residue by recrystallization to obtain this compound.

Conclusion

The synthesis of this compound is a multi-step process that is reliably achieved through a tandem Michael addition of methyl acrylate to 2-chlorophenylacetonitrile, followed by a Dieckmann condensation, and culminating in hydrolysis and decarboxylation. This pathway offers a scalable and efficient route to this valuable heterocyclic scaffold. The mechanistic understanding detailed in this guide provides a solid foundation for researchers to optimize reaction conditions and adapt the methodology for the synthesis of a diverse range of analogs for applications in drug discovery and development.

References

-

BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Eco-friendly conjugate hydrocyanation of 2-aroyl α,β-unsaturated ketones with potassium hexacyanoferrate(II). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chlorfenazole from o-Chlorobenzonitrile Extracted from Expired Tear-Gas Grenade. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-cyano-4-(4-chlorophenyl)cyclohexanone. Retrieved from [Link]

Sources

1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile chemical properties

An In-Depth Technical Guide to 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile: Properties, Synthesis, and Applications

Abstract

This compound is a multifaceted chemical entity characterized by a unique combination of functional groups: a ketone, a nitrile, and a chlorinated aromatic ring, all anchored to a cyclohexane scaffold. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, analytical characterization protocols, and its potential applications as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of its reactive sites—the ketone for nucleophilic additions, the nitrile for hydrolysis or reduction, and the chlorophenyl group for modulating pharmacokinetic properties—makes it a compound of significant interest for the synthesis of novel molecular libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's structural and chemical attributes for advanced scientific applications.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Nomenclature and Identifiers

Correctly identifying a molecule is critical for reproducibility and cross-referencing in scientific literature and databases.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 65618-88-4[1][2] |

| Molecular Formula | C₁₃H₁₂ClNO[1] |

| Molecular Weight | 233.69 g/mol [1] |

| SMILES | N#CC1(C2=CC=CC=C2Cl)CCC(CC1)=O[1] |

Core Structural Features

The molecule's functionality is derived from the interplay of its distinct structural components. Understanding these components is key to predicting its reactivity and potential as a scaffold in drug design.[2]

Caption: Key structural features of the title compound.

-

Cyclohexanone Core: A six-membered ring that provides a rigid, three-dimensional scaffold. Such rings are prevalent in pharmaceuticals due to their favorable transport and structural spacing properties.[3]

-

Nitrile Group (-C≡N): A versatile functional group that can act as a bioisostere for a carbonyl group or be transformed into amines, amides, or carboxylic acids, enabling a wide range of chemical derivatizations.[4][5]

-

2-Chlorophenyl Group: The chlorine atom at the ortho position introduces steric bulk and alters the electronic properties of the phenyl ring. This can significantly impact the molecule's binding affinity to biological targets and its metabolic stability.

-

Quaternary α-Carbon: The carbon atom to which the nitrile and phenyl groups are attached is quaternary, which blocks reactions that rely on the formation of an enolate at this position, thereby enhancing the molecule's stability under certain conditions.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be estimated based on its structure and comparison to analogous compounds.

| Property | Predicted Value | Rationale / Significance |

| XLogP3-AA | ~3.0 - 3.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. This is a computed value based on similar structures.[6][7] |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits its ability to form hydrogen bonds in this capacity, affecting solubility and receptor interactions.[8] |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | The ketone and nitrile groups can accept hydrogen bonds, influencing solubility in polar protic solvents and interactions with biological targets.[8][9] |

| Storage Conditions | Sealed in dry, 2-8°C[1] | Suggests sensitivity to moisture and potential for degradation at higher temperatures. |

Synthesis and Mechanistic Insights

A reliable synthetic protocol is essential for obtaining high-purity material for research and development. While a specific published procedure for this compound is scarce, a plausible and robust pathway can be designed based on well-established organic reactions.

Proposed Synthetic Pathway: Michael Addition

The most logical approach involves a conjugate addition (Michael reaction) of the carbanion derived from 2-chlorophenylacetonitrile to cyclohexenone, followed by an intramolecular cyclization and subsequent workup. This method is efficient for creating the core structure.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Exemplary)

This protocol is a self-validating system; progress can be monitored at each stage using techniques like Thin Layer Chromatography (TLC).

Objective: To synthesize this compound.

Materials:

-

2-Chlorophenylacetonitrile

-

Cyclohex-2-en-1-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) to the THF with stirring. Causality: Anhydrous conditions and an inert atmosphere are crucial because the carbanion intermediate is highly reactive towards water and oxygen.

-

-

Carbanion Formation:

-

Dissolve 2-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF in a separate flask.

-

Add this solution dropwise to the stirred NaH suspension at 0°C (ice bath).

-

Allow the mixture to stir at 0°C for 30 minutes. Self-Validation: Evolution of hydrogen gas will be observed. The reaction can be monitored by TLC to confirm the consumption of the starting acetonitrile.

-

-

Michael Addition:

-

Add cyclohex-2-en-1-one (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion. Causality: Keeping the initial addition cold minimizes side reactions. Allowing it to warm ensures the reaction goes to completion.

-

-

Workup and Quenching:

-

Cool the flask back to 0°C and slowly quench the reaction by adding 1M HCl until the pH is acidic. Caution: Quenching is exothermic and produces hydrogen gas.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The acid quench protonates the enolate intermediate. The bicarbonate wash removes any remaining acid, and the brine wash helps to remove water from the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[10]

-

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

A logical workflow ensures comprehensive characterization of the final product.

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures

The following table outlines the anticipated spectral data based on the molecule's structure.[11]

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Aromatic Protons (C₆H₄Cl) | Multiplets in the δ 7.2-7.6 ppm range. |

| Cyclohexane Protons (-CH₂-) | Complex multiplets in the δ 1.8-3.0 ppm range. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | Signal around δ 118-122 ppm. |

| Ketone Carbonyl (C=O) | Signal around δ 205-210 ppm. | |

| Aromatic Carbons | Signals in the δ 125-140 ppm range. | |

| FTIR | Nitrile Stretch (-C≡N) | Sharp, medium-intensity peak at ~2240-2260 cm⁻¹. |

| Ketone Carbonyl Stretch (C=O) | Strong, sharp peak at ~1715 cm⁻¹. | |

| Aromatic C=C Stretch | Peaks in the 1450-1600 cm⁻¹ region. | |

| C-Cl Stretch | Peak in the 750-800 cm⁻¹ region. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z ≈ 233 (³⁵Cl) and an M+2 peak at m/z ≈ 235 (³⁷Cl) with an approximate 3:1 ratio, characteristic of a single chlorine atom. |

Chromatographic Analysis Protocol (General)

High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final compound.[11]

-

System: Reverse-phase HPLC (e.g., Agilent 1260 Infinity II).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

-

Detection: UV detector at 254 nm.

-

Sample Prep: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

-

Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak.

Chemical Reactivity and Potential for Derivatization

The true value of this compound lies in its potential for chemical modification, allowing for the creation of diverse molecular libraries for screening.

Reactivity Map

The molecule possesses three primary sites for chemical transformation.

Caption: Primary reactive sites for chemical derivatization.

-

Ketone Moiety Reactions: The carbonyl group is susceptible to reduction using agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol. It can also undergo reductive amination to introduce a primary or secondary amine, a crucial step in many drug syntheses.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine.

-

Aromatic Ring Modification: Further electrophilic aromatic substitution on the chlorophenyl ring is challenging due to the deactivating nature of the chlorine atom and the bulky cyclohexyl substituent. However, specialized cross-coupling reactions could potentially be employed.

Application in Medicinal Chemistry and Drug Development

Building blocks like this compound are instrumental in the early stages of drug discovery, providing a foundation for creating novel chemical entities.

The Molecule as a Scaffold

A scaffold is the core structure of a molecule upon which various functional groups are appended. The rigid cyclohexanone framework of this compound is an excellent starting point for exploring chemical space. Derivatization at the ketone and nitrile positions allows for systematic modification of the molecule's size, polarity, and geometry to optimize interactions with a biological target.

Logical Flow in Drug Discovery

The utility of this compound can be visualized as a logical progression from a simple building block to a potential drug candidate.

Caption: Logical progression from a building block to a drug candidate.

Safety, Handling, and Toxicology

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling must be adopted based on data from structurally similar chemicals.

Hazard Assessment

The following hazards are anticipated based on analogs like (2-chlorophenyl)acetonitrile and other substituted oxocyclohexanecarbonitriles.[8][12][13]

| Hazard Class | GHS Statement | Source / Rationale |

| Acute Toxicity | H302: Harmful if swallowed. | Analogous nitriles and aromatic compounds often exhibit oral toxicity.[8][9] |

| H312: Harmful in contact with skin. | Dermal toxicity is common for functionalized nitriles.[8][12] | |

| H332: Harmful if inhaled. | Fine powders or aerosols can be hazardous if inhaled.[8] | |

| Skin Irritation | H315: Causes skin irritation. | Chlorinated aromatics and nitriles can be skin irritants.[12][13] |

| Eye Irritation | H319: Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation.[12] |

| Target Organ Toxicity | H335: May cause respiratory irritation. | Inhalation of dust may irritate the respiratory tract.[8] |

Recommended Handling Procedures

Given the potential hazards, strict safety protocols are mandatory.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is required.

-

-

Hygiene: Avoid ingestion and inhalation.[14] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical tool. Its rigid scaffold, combined with orthogonally reactive functional groups, provides a robust platform for synthetic exploration. While its direct biological activity is uncharacterized, its value as a precursor for generating libraries of novel compounds is significant. Through careful synthesis, rigorous characterization, and safe handling, this molecule can serve as a key starting point for innovation in the fields of medicinal chemistry and materials science.

References

-

PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Oxocyclohexanecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

- Ribeiro, R., et al. (2023).

-

Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chlorophenyl Phenyl Ether. Available from: [Link]

- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

- Loi, A., et al. (2023).

- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.

- O'Rorke, S., et al. (2017). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

- Yang, L., et al. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E.

- Coan, S.B., & Becker, E.I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses.

-

PubChem. 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-[2-(4-Chlorophenyl)sulfanylphenyl]-4-(dimethylamino)butanenitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 65618-88-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound;CAS No.:65618-88-4 [chemshuttle.com]

- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine | C16H11ClN2O | CID 624641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-[2-(4-Chlorophenyl)sulfanylphenyl]-4-(dimethylamino)butanenitrile | C18H19ClN2S | CID 3046806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Characterization of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile: A Predictive and In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed predictive overview of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in a research and development setting.

Introduction: The Imperative for Spectroscopic Analysis

This compound (CAS 65618-88-4) is a multifaceted organic molecule featuring a chlorinated aromatic ring, a cyclohexane core with a ketone functionality, and a quaternary carbon bearing a nitrile group. This unique combination of structural motifs makes it a valuable scaffold in the synthesis of novel therapeutic agents. The precise arrangement of these functional groups dictates the molecule's three-dimensional structure, reactivity, and ultimately its biological activity.

Unambiguous structural confirmation and purity assessment are paramount in the fields of chemical synthesis and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for this critical characterization. Each technique offers a unique window into the molecular architecture, providing complementary data points that, when taken together, create a detailed "fingerprint" of the compound.

Disclaimer: As of the publication of this guide, experimental spectroscopic data for this compound is not publicly available. The data and interpretations presented herein are therefore predictive , based on the analysis of structurally related compounds and established principles of spectroscopic theory. This guide is designed to aid researchers in the preliminary identification and characterization of the target compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the connectivity and stereochemistry can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the 4-oxocyclohexane ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Analysis |

| 7.55 - 7.30 | Multiplet | 4H | Ar-H | The protons on the 2-chlorophenyl ring will appear in the aromatic region. The ortho- and para-protons to the chlorine atom will be deshielded, while the meta-protons will be less affected. The complex splitting pattern arises from spin-spin coupling between the adjacent aromatic protons. This prediction is supported by data for related 2-chlorophenyl derivatives. |

| 2.80 - 2.50 | Multiplet | 4H | CH₂ adjacent to C=O | The protons on the carbons alpha to the carbonyl group (C3 and C5) are expected to be deshielded due to the electron-withdrawing nature of the ketone. They will likely appear as a complex multiplet due to coupling with the protons on the adjacent carbons (C2 and C6). |

| 2.40 - 2.10 | Multiplet | 4H | CH₂ adjacent to quaternary C | The protons on the carbons alpha to the quaternary carbon (C2 and C6) will also be deshielded, though likely to a lesser extent than those adjacent to the carbonyl. Their chemical shift will be influenced by the anisotropic effect of the nitrile and the aromatic ring. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately -1 to 10 ppm.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Comparative Analysis |

| ~208 | C=O | The carbonyl carbon of the cyclohexanone ring is expected to be significantly deshielded and appear at a very low field, which is characteristic of ketones. |

| ~135 | Quaternary Ar-C (C-Cl) | The aromatic carbon directly attached to the chlorine atom. |

| ~132 | Quaternary Ar-C (C-Cyclohexane) | The aromatic carbon attached to the cyclohexane ring. |

| ~130, ~129, ~128, ~127 | Ar-CH | The four protonated carbons of the 2-chlorophenyl ring. Their specific shifts will depend on their position relative to the chlorine atom and the cyclohexyl substituent. |

| ~120 | C≡N | The carbon of the nitrile group typically appears in this region. |

| ~45 | Quaternary Cyclohexane-C | The sp³ quaternary carbon of the cyclohexane ring, bonded to the aromatic ring and the nitrile group. |

| ~40 | CH₂ adjacent to C=O | The carbons alpha to the carbonyl group (C3 and C5). |

| ~35 | CH₂ adjacent to quaternary C | The carbons alpha to the quaternary carbon (C2 and C6). |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio for ¹³C nuclei.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of approximately 0 to 220 ppm.

-

Diagram 1: NMR Spectroscopy Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

Table 3: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Analysis |

| ~3100-3000 | C-H stretch | Aromatic | Characteristic stretching vibrations for C-H bonds on the aromatic ring. |

| ~2950-2850 | C-H stretch | Aliphatic | Symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane ring. |

| ~2240 | C≡N stretch | Nitrile | The nitrile group exhibits a sharp and characteristic absorption in this region. This is a key diagnostic peak. |

| ~1715 | C=O stretch | Ketone | The carbonyl stretch of the cyclohexanone is expected to be strong and sharp, appearing in the typical range for saturated cyclic ketones. |

| ~1580, ~1470 | C=C stretch | Aromatic | Skeletal vibrations of the aromatic ring. |

| ~750 | C-Cl stretch | Aryl Halide | The C-Cl stretching vibration for a chlorinated benzene ring typically appears in this region. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method.

-

KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its identity and elucidating its structure.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

| Predicted m/z | Ion | Rationale for Fragmentation |

| 233/235 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, which is a characteristic isotopic signature. |

| 206/208 | [M - HCN]⁺ | Loss of a molecule of hydrogen cyanide from the molecular ion. |

| 178/180 | [M - C₃H₅O]⁺ | Fragmentation of the cyclohexanone ring. |

| 139/141 | [C₆H₄Cl-C≡CH]⁺ | Cleavage of the cyclohexane ring with retention of the chlorophenyl and nitrile groups. |

| 111/113 | [C₆H₄Cl]⁺ | The chlorophenyl cation, a common fragment for compounds containing this moiety. |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum (relative abundance vs. m/z) is generated.

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a robust, predictive spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the generalized experimental protocols, offer a solid foundation for researchers working with this compound. By understanding the expected spectral features, scientists can more confidently identify this molecule, assess its purity, and proceed with its application in drug discovery and development programs. It is important to reiterate that these are predicted data, and experimental verification is the ultimate standard for structural confirmation.

References

- At this time, no direct experimental spectroscopic data for this compound is available in the cited literature. The predictions within this guide are based on established spectroscopic principles and data from the following structurally related compounds: For the 2-chlorophenyl and cyclohexane-carbonitrile moiety: Data and structural information on 1-(2-Chlorophenyl)cyclohexanecarbonitrile. For the 4-oxocyclohexanecarbonitrile moiety: Information on 4-Cyano-4-phenylcyclohexanone. For the chlorinated phenyl and cyclohexanone moiety: Data related to 2-(4-chlorophenyl)cyclohexan-1-one.

- General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the NMR Analysis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into the connectivity and spatial arrangement of atoms within a molecule. This guide is dedicated to researchers, scientists, and drug development professionals, offering a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for the compound 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This molecule, featuring a stereochemically complex substituted cyclohexanone ring, serves as an excellent case study for applying advanced NMR interpretation principles. While experimental data for this specific molecule is not widely published, this guide synthesizes established NMR theory and data from analogous structures to construct a robust, predictive framework for its spectral analysis.

Molecular Architecture and Conformational Considerations

The subject of our analysis, this compound, possesses a fascinating amalgamation of structural features that are expected to manifest distinctly in its NMR spectra. The molecule comprises:

-

A cyclohexanone ring , which is known to exist predominantly in a chair conformation to minimize steric strain.

-

A quaternary carbon (C1) substituted with both a cyano (-CN) group and a 2-chlorophenyl group. The steric bulk of these substituents is expected to significantly influence the conformational equilibrium of the ring.

-

An ortho-substituted chlorophenyl ring , where the electronic effects of the chlorine atom and the point of attachment to the cyclohexyl ring will dictate the chemical shifts and coupling patterns of the aromatic protons.

-

A carbonyl group (C4) , which introduces strong anisotropic effects, influencing the chemical shifts of nearby protons.

-

A nitrile group (-CN) , another source of anisotropy, though its effects on proton chemical shifts are generally considered less pronounced than those of a carbonyl group.[1][2]

Due to the bulky 2-chlorophenyl group at the C1 position, the cyclohexanone ring is likely to adopt a conformation where this group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. This conformational preference is a critical assumption in the subsequent prediction of proton chemical shifts and coupling constants.

Caption: Numbering scheme for this compound.

Experimental Design and Workflow

To validate the theoretical predictions outlined in this guide, a systematic experimental approach is required. The following protocol describes a robust methodology for acquiring high-quality NMR data.

Standard Operating Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

Use a standard 90° pulse sequence.

-

Set a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Set a spectral width of approximately 240 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for assigning quaternary carbons.

-

-

Caption: A standardized workflow for NMR analysis.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aromatic and aliphatic protons.

Aromatic Region (δ 7.2 - 7.8 ppm)

The 2-chlorophenyl group contains four protons, each in a unique chemical environment. The chlorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, which is ortho, para-directing.[4] This results in a complex splitting pattern.

-

H6' (ortho to C-C, meta to Cl): This proton is expected to be the most downfield due to its proximity to the electron-withdrawing cyclohexyl group. It will likely appear as a doublet of doublets (dd).

-

H3', H4', H5' : These protons will resonate in the typical aromatic region. Their chemical shifts and multiplicities will be influenced by coupling to their neighbors. The signals are expected to be complex and overlapping, likely appearing as a multiplet. For chlorobenzene itself, the ortho and meta protons often appear as a complex multiplet around 7.2-7.4 ppm.[3][5]

Aliphatic Region (δ 2.0 - 3.5 ppm)

The eight protons on the cyclohexanone ring are diastereotopic and will exhibit complex splitting patterns.

-

Protons at C2/C6 (α to C1 and β to C=O): These four protons (two axial, two equatorial) are adjacent to the quaternary carbon. They are expected to be deshielded and will likely appear as two distinct multiplets. The axial and equatorial protons at these positions will have different chemical shifts due to the ring's conformation.

-

Protons at C3/C5 (β to C1 and α to C=O): These four protons are alpha to the electron-withdrawing carbonyl group, which will cause a significant downfield shift.[6] They are expected to resonate further downfield than the C2/C6 protons. Again, they will likely appear as two complex multiplets corresponding to the axial and equatorial positions. The anisotropic effect of the C=O bond will deshield the equatorial protons more than the axial ones.

The coupling constants will be key to assigning these protons. Large couplings (J ≈ 10-13 Hz) are characteristic of axial-axial interactions, while smaller couplings (J ≈ 2-5 Hz) are typical for axial-equatorial and equatorial-equatorial interactions.

Predictive ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, as all carbons are in unique chemical environments.

-

Carbonyl Carbon (C4): This will be the most downfield signal, typically in the δ 205-215 ppm range, which is characteristic of ketone carbonyls.[7]

-

Aromatic Carbons (C1' - C6'): These six carbons will appear in the δ 125-140 ppm region.

-

C1' (ipso-carbon attached to cyclohexyl): Expected around δ 135-140 ppm .

-

C2' (ipso-carbon attached to Cl): Also expected to be downfield, around δ 132-136 ppm .

-

The remaining four CH carbons will resonate between δ 127-131 ppm .

-

-

Nitrile Carbon (-CN): The cyano carbon typically appears in the δ 115-125 ppm range.

-

Aliphatic Carbons (C1, C2, C3, C5, C6):

-

C1 (Quaternary Carbon): The chemical shift will be influenced by the attached aryl and cyano groups, predicted to be in the δ 45-55 ppm range.

-

C2/C6 & C3/C5: These methylene carbons will appear in the upfield region. The carbons alpha to the carbonyl (C3/C5) are expected to be more deshielded (δ 35-45 ppm ) than those beta to it (C2/C6, δ 30-40 ppm ). In cyclohexanone itself, the alpha carbons appear around 42 ppm, and the beta carbons around 27 ppm.[8]

-

Summary of Predicted Spectral Data

The following tables summarize the anticipated NMR data for this compound.

Table 1: Predicted ¹H NMR Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H's | 7.2 - 7.8 | Multiplet (m) | 4H |

| C3/C5 - H (α to C=O) | 2.8 - 3.5 | Multiplet (m) | 4H |

| C2/C6 - H (β to C=O) | 2.2 - 2.8 | Multiplet (m) | 4H |

Table 2: Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | 205 - 215 |

| C1', C2' (Aromatic C-Cl, C-C) | 132 - 140 |

| C3', C4', C5', C6' (Aromatic C-H) | 127 - 131 |

| -CN | 115 - 125 |

| C1 (Quaternary) | 45 - 55 |

| C3, C5 (CH₂) | 35 - 45 |

| C2, C6 (CH₂) | 30 - 40 |

Conclusion and Path to Verification

This guide provides a comprehensive, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis highlights the expected complexities arising from the molecule's unique structural and conformational features. While these predictions offer a strong foundation for interpretation, the definitive assignment of every signal requires empirical data. The successful structural elucidation will ultimately rely on a synergistic approach, combining the 1D spectral data with 2D correlation experiments such as COSY, HSQC, and HMBC. This multi-faceted analysis will enable researchers to unambiguously confirm the connectivity and stereochemistry of this molecule, a critical step in its potential journey through the drug development pipeline.

References

- Abraham, R. J., & Ainger, N. (Year). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group.

-

ChemistNate. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. [Link]

- Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579.

- McKinnon, M. S., & Wasylishen, R. E. (1986). A carbon-13 cp/mas NMR investigation of the conformation of substituted cyclohexanes in thiourea inclusion compounds. Chemical Physics Letters, 130(6), 565–568.

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. ResearchGate. [Link]

-

Homework.Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Link]

- Mallory, F. B., & Baker, M. B. (1985). Studies of magnetic anisotropy. 2. NMR evidence for the existence of deshielding regions alongside carbon-carbon triple bonds. The Journal of Organic Chemistry, 50(25), 5312–5314.

-

ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

YouTube. (2020, May 29). 1H NMR of cyclohexane. [Link]

- Royal Society of Chemistry. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry.

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

-

Reddit. (2020, February 16). Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts?. [Link]

- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

Wyzant. (2023, February 25). Chlorobenzene is ortho and para directing for an incoming electrophile . Explain with diagram. [Link]

-

Technical Disclosure Commons. (2023, July 17). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

-

Chegg. (n.d.). How many absorptions would you expect to observe in the ^{13}C NMR spectra of the following compounds? (f) Cyclohexanone. [Link]

-

ResearchGate. (n.d.). Synthesis of Chlorfenazole from o-Chlorobenzonitrile Extracted from Expired Tear-Gas Grenade. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. wyzant.com [wyzant.com]

- 5. Chlorobenzene(108-90-7) 1H NMR [m.chemicalbook.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a compound of interest to researchers, scientists, and professionals in drug development. By delving into the principles of mass spectrometry and predicting the fragmentation behavior of this multifaceted molecule, this document serves as a practical resource for structural elucidation and analytical method development.

Introduction to this compound

This compound is a small molecule featuring a unique combination of functional groups: a chlorinated aromatic ring, a cyclohexanone moiety, and a nitrile group. Its molecular formula is C₁₃H₁₂ClNO, with a monoisotopic mass of approximately 233.06 g/mol . The presence of these distinct chemical features dictates its behavior in a mass spectrometer, leading to a characteristic fragmentation pattern that can be used for its identification and quantification. Understanding this fragmentation is crucial for its analysis in complex matrices, such as in metabolic studies or purity assessments during drug development.

Molecular Structure:

Caption: Chemical structure of this compound.

Principles of Mass Spectrometry for the Analysis of this compound

The mass spectrometric analysis of a molecule with multiple functional groups like this compound requires careful consideration of the ionization technique. The choice between a "hard" ionization method like Electron Ionization (EI) and a "soft" ionization method like Electrospray Ionization (ESI) will significantly impact the resulting mass spectrum.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the analyte is bombarded with high-energy electrons, typically 70 eV, causing the molecule to ionize and fragment. This technique is highly reproducible and provides a wealth of structural information through the analysis of the fragmentation pattern. For this compound, EI is expected to induce extensive fragmentation due to the presence of various cleavable bonds.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that generates ions from a solution. It is particularly useful for polar and thermally labile molecules.[1] In the context of this compound, ESI would likely produce a prominent protonated molecule, [M+H]⁺, with minimal fragmentation. This is advantageous for determining the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the protonated molecule and obtain structural information.

Predicted Fragmentation Analysis

The fragmentation of this compound is predicted to be influenced by all three of its core functional groups. The stability of the resulting fragment ions will govern the preferred fragmentation pathways.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙) will be formed, and its presence in the spectrum will be accompanied by a characteristic M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2][3] The fragmentation is likely to proceed through several competing pathways:

-

Alpha-Cleavage of the Ketone: A primary fragmentation pathway for ketones is the cleavage of the C-C bonds adjacent to the carbonyl group.[4] For this compound, this could lead to the loss of the chlorophenyl group or the nitrile-bearing carbon, resulting in acylium ions.

-

Cleavage of the Cyclohexane Ring: Saturated cyclic ketones can undergo ring cleavage.[5] A common fragmentation for cyclohexanone derivatives is the loss of ethylene (C₂H₄), which can lead to the formation of a stable fragment at m/z 55.[6]

-

Loss of the Chlorine Atom: The chlorophenyl moiety can lose a chlorine radical (•Cl), leading to a fragment ion at m/z 198.[7]

-

Fragmentation of the Chlorophenyl Group: The chlorophenyl cation itself can fragment further, for example, by losing acetylene (C₂H₂).[7]

-

Nitrile Group Influence: The nitrile group can influence fragmentation, potentially through rearrangements like the McLafferty rearrangement, although this is less likely given the substitution pattern.[8]

Caption: Predicted major EI fragmentation pathways of this compound.

Predicted Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 234/236. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron molecular ion produced by EI. Common fragmentation pathways in positive ion ESI-MS/MS include the loss of neutral molecules. For nitriles, reduction to the corresponding amine can sometimes be observed under ESI conditions.[9][10]

Predicted ESI-MS/MS fragmentations of the [M+H]⁺ ion include:

-

Loss of Water: Although not containing a hydroxyl group, protonation at the carbonyl oxygen could facilitate the loss of a water molecule (18 Da).

-

Loss of HCN: The nitrile group could be eliminated as neutral hydrogen cyanide (27 Da).

-

Cleavage of the Cyclohexane Ring: Similar to EI, the ring could open and fragment, potentially losing small neutral molecules.

Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated this compound.

Experimental Protocols

To ensure the generation of high-quality and reproducible mass spectra, the following experimental protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution for GC-MS (EI): Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

Working Solution for LC-MS (ESI): Dilute the stock solution with the mobile phase to be used for the analysis to a final concentration of 0.1-1 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

| Parameter | Setting | Rationale |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for a wide range of compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | Optimizes separation from potential impurities. |

| Carrier Gas | Helium at 1 mL/min | Inert and provides good chromatographic resolution. |

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | Maximizes ionization and fragmentation. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

| Parameter | Setting | Rationale |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for positive ion mode. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Elutes the compound from the column. |

| Gradient | 10-90% B over 5 minutes | To ensure elution of the analyte. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrile and ketone groups are likely to be protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray. |

| Drying Gas Flow | 10 L/min | Aids in desolvation of the droplets. |

| Drying Gas Temp. | 300 °C | Facilitates solvent evaporation. |

| MS/MS Collision Energy | 10-40 eV (ramped) | To induce fragmentation of the precursor ion. |

Data Interpretation

A summary of the predicted key ions and their mass-to-charge ratios is presented below.

| Ionization | Predicted m/z | Proposed Fragment |

| EI | 233/235 | [M]⁺˙ (Molecular Ion) |

| 198 | [M - Cl]⁺ | |

| 111/113 | [C₆H₄Cl]⁺ | |

| 55 | [C₃H₃O]⁺ | |

| ESI-MS | 234/236 | [M+H]⁺ (Protonated Molecule) |

| ESI-MS/MS | 216/218 | [M+H - H₂O]⁺ |

| 207/209 | [M+H - HCN]⁺ | |

| 111/113 | [C₆H₄Cl]⁺ |

Conclusion

The mass spectrometric analysis of this compound presents a fascinating case study in the fragmentation of a molecule with diverse functional groups. By leveraging both electron ionization and electrospray ionization techniques, coupled with a systematic approach to data interpretation, researchers can confidently identify and characterize this compound. The predicted fragmentation pathways and experimental protocols outlined in this guide provide a solid foundation for the successful mass spectrometric analysis of this and structurally related molecules.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

-

Organic Chemistry Class Notes. (n.d.). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Retrieved from [Link]

-